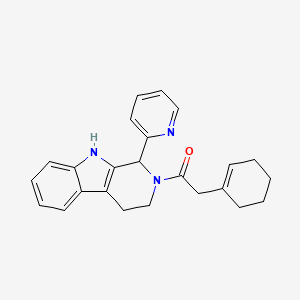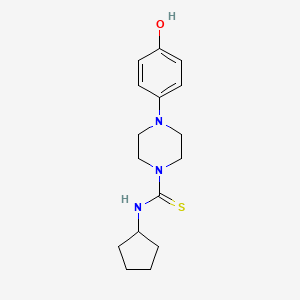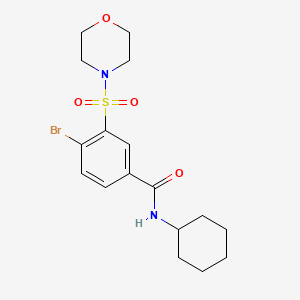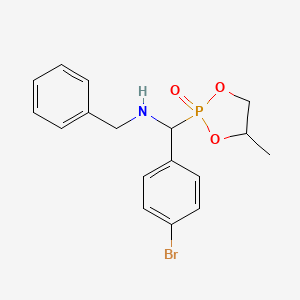
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as CHA-βC, is a beta-carboline derivative that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC is not fully understood, but it is believed to act on various molecular targets in the body, including neurotransmitter receptors, enzymes, and ion channels. It has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation and addiction. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compoundβC has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. It also has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation. Additionally, it has been shown to modulate the activity of various enzymes and ion channels, which may contribute to its therapeutic effects.
実験室実験の利点と制限
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for specific molecular targets.
将来の方向性
There are several potential future directions for research on 2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC. One area of interest is the development of more potent and selective analogs of this compoundβC, which may have improved therapeutic properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the therapeutic effects of this compoundβC. Additionally, there is interest in exploring the potential applications of this compoundβC in other fields, such as cardiovascular disease and diabetes.
合成法
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC can be synthesized through a multi-step process involving the condensation of 2-pyridinecarboxaldehyde with cyclohex-2-en-1-one, followed by reaction with tryptamine and reduction of the resulting imine. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-(1-cyclohexen-1-ylacetyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carbolineβC has been studied for its potential therapeutic applications in various fields, including neuropharmacology, cancer research, and drug addiction. In neuropharmacology, this compoundβC has been shown to have neuroprotective and neurorestorative effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compoundβC has been shown to have anti-tumor and anti-metastatic properties, making it a potential candidate for cancer therapy. In drug addiction research, this compoundβC has been shown to have anti-addictive properties, making it a potential candidate for the treatment of drug addiction.
特性
IUPAC Name |
2-(cyclohexen-1-yl)-1-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-22(16-17-8-2-1-3-9-17)27-15-13-19-18-10-4-5-11-20(18)26-23(19)24(27)21-12-6-7-14-25-21/h4-8,10-12,14,24,26H,1-3,9,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLKTBRVFQDVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)


![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)